molecular formula C18H17BrN2O3 B3007448 3-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941993-98-2

3-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B3007448
CAS RN: 941993-98-2
M. Wt: 389.249
InChI Key: PGOYSASLKVPXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: exhibits anti-inflammatory and analgesic properties. Researchers have investigated its potential as a novel drug candidate for managing pain and inflammation. By modulating specific pathways, this compound may offer therapeutic benefits similar to established anti-inflammatory drugs like indomethacin and celecoxib .

Combinatorial Chemistry Building Blocks

The compound’s unique structure makes it a valuable building block in combinatorial chemistry. For instance, derivatives such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have been synthesized using similar motifs. These compounds can be further explored for drug discovery and molecular design .

Antibacterial Activity

Structure-activity relationship (SAR) studies have revealed that antibacterial activity varies based on the N’-substituents. For instance:

Pharmacophore Modeling

Researchers can use 3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide as a starting point for pharmacophore modeling. By identifying key functional groups and their spatial arrangement, scientists can develop predictive models for drug-receptor interactions. Such models aid in rational drug design and virtual screening.

properties

IUPAC Name

3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-24-16-8-7-14(11-15(16)21-9-3-6-17(21)22)20-18(23)12-4-2-5-13(19)10-12/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOYSASLKVPXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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